molecular formula C12H22N2O2 B12947286 tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12947286
M. Wt: 226.32 g/mol
InChI Key: FHDFHYKWBSUCBY-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amide hydrolysis, and esterification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Alkyl halides, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3

InChI Key

FHDFHYKWBSUCBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)N

Origin of Product

United States

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